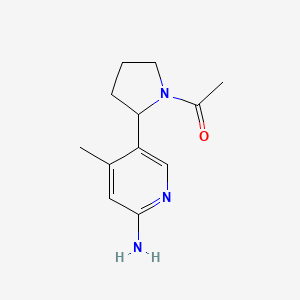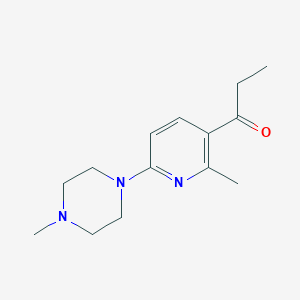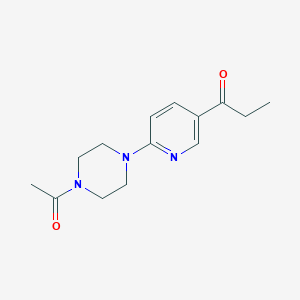
5-((1-Ethyl-3-methyl-1H-pyrazol-5-yl)methyl)furan-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((1-Ethyl-3-methyl-1H-pyrazol-5-yl)methyl)furan-2-carboxylic acid is a heterocyclic compound that features both a pyrazole and a furan ring in its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-((1-Ethyl-3-methyl-1H-pyrazol-5-yl)methyl)furan-2-carboxylic acid typically involves the formation of the pyrazole ring followed by its attachment to the furan ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, a reaction between 1-ethyl-3-methyl-1H-pyrazole and a furan derivative in the presence of a suitable catalyst can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
5-((1-Ethyl-3-methyl-1H-pyrazol-5-yl)methyl)furan-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form furanones.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups using electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Furanones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
5-((1-Ethyl-3-methyl-1H-pyrazol-5-yl)methyl)furan-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Used in the synthesis of materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 5-((1-Ethyl-3-methyl-1H-pyrazol-5-yl)methyl)furan-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyrazole ring can engage in hydrogen bonding and π-π interactions, while the furan ring can participate in π-stacking interactions, contributing to the compound’s overall binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Ethyl-3-methyl-1H-pyrazole: Lacks the furan ring, making it less versatile in terms of chemical reactivity.
Furan-2-carboxylic acid: Lacks the pyrazole ring, limiting its applications in medicinal chemistry.
Uniqueness
5-((1-Ethyl-3-methyl-1H-pyrazol-5-yl)methyl)furan-2-carboxylic acid is unique due to the presence of both pyrazole and furan rings, which confer a combination of chemical reactivity and biological activity not found in simpler compounds. This dual functionality makes it a valuable scaffold for the development of new materials and bioactive molecules .
Eigenschaften
Molekularformel |
C12H14N2O3 |
|---|---|
Molekulargewicht |
234.25 g/mol |
IUPAC-Name |
5-[(2-ethyl-5-methylpyrazol-3-yl)methyl]furan-2-carboxylic acid |
InChI |
InChI=1S/C12H14N2O3/c1-3-14-9(6-8(2)13-14)7-10-4-5-11(17-10)12(15)16/h4-6H,3,7H2,1-2H3,(H,15,16) |
InChI-Schlüssel |
NZEHEFOIRMFCRP-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(=CC(=N1)C)CC2=CC=C(O2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Cyclobutyl-1H-pyrazolo[3,4-b]pyrazin-3-amine](/img/structure/B11800743.png)




![5-(Hydroxymethyl)-3,7-dimethylisoxazolo[5,4-b]pyridin-6(7H)-one](/img/structure/B11800770.png)







